4-(1,1,2-Trifluoroethoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,2-Trifluoroethoxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a trifluoroethoxy group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2-Trifluoroethoxy)piperidine typically involves the reaction of piperidine with 1,1,2-trifluoroethanol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2-Trifluoroethoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the trifluoroethoxy group, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine or pyridine
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1,1,2-Trifluoroethoxy)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a lead compound in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties can be leveraged to achieve desired outcomes
Mechanism of Action
The mechanism of action of 4-(1,1,2-Trifluoroethoxy)piperidine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethoxy)piperidine: Similar in structure but with a different trifluoroethoxy group positioning.
Piperidine: The parent compound without the trifluoroethoxy group.
N-Substituted Piperidines: Various derivatives with different substituents on the nitrogen atom
Uniqueness
4-(1,1,2-Trifluoroethoxy)piperidine is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H12F3NO |
---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
4-(1,1,2-trifluoroethoxy)piperidine |
InChI |
InChI=1S/C7H12F3NO/c8-5-7(9,10)12-6-1-3-11-4-2-6/h6,11H,1-5H2 |
InChI Key |
SCJBCXFRCOIDLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC(CF)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.